

Synonyms for 3-(Methylthio)butanal in scientific literature

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Compound of Interest

Compound Name: 3-(Methylthio)butanal

Cat. No.: B041657

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An In-depth Technical Guide to **3-(Methylthio)butanal**: Synonyms, Synthesis, Analysis, and Biological Relevance

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of **3-(Methylthio)butanal**, a sulfur-containing aldehyde significant in flavor chemistry and potentially beyond. This document details its nomenclature, chemical synthesis and analysis, and its role in biological processes, particularly in the context of food science.

Nomenclature and Synonyms

3-(Methylthio)butanal is known by a variety of names in scientific literature and commercial contexts. A thorough understanding of these synonyms is crucial for effective literature review and chemical sourcing.

Table 1: Synonyms and Identifiers for **3-(Methylthio)butanal**

Identifier Type	Identifier	Source
IUPAC Name	3-(methylsulfanyl)butanal	PubChem[1]
CAS Number	16630-52-7	PubChem[1]
FEMA Number	3374	PubChem[1]
Common Synonyms	3-(Methylthio)butyraldehyde	PubChem[1]
Potato butyraldehyde	PubChem[1]	PubChem[1]
3-(Methylsulfanyl)butanal	PubChem[1]	
beta-(Methylthio)butyraldehyde	PubChem[1]	
Depositor-Supplied Synonyms	Butanal, 3-(methylthio)-	
3-METHYLSULFANYLBUTYRAL DEHYDE	PubChem[1]	PubChem[1]
Other Identifiers	EC Number: 240-678-7	
UNII: 1B27G5W046	PubChem[1]	
ChEBI ID: CHEBI:173459	PubChem[1]	
HMDB ID: HMDB0041491	PubChem[1][2]	PubChem[1]
JECFA Number: 467	PubChem[1]	

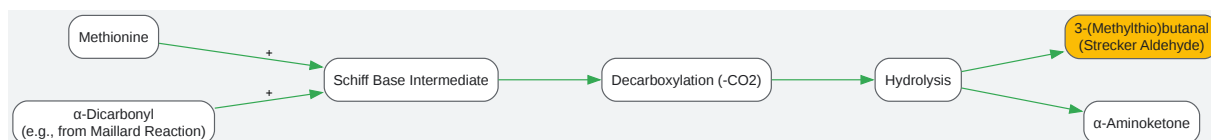
Chemical Formation and Synthesis

The characteristic savory and potato-like aroma of **3-(Methylthio)butanal** is often associated with cooked foods. Its formation is primarily attributed to the Strecker degradation of the amino acid methionine during thermal processing.

Strecker Degradation of Methionine

The Strecker degradation is a key reaction in the Maillard reaction cascade, responsible for the formation of many flavor compounds. It involves the reaction of an α -amino acid with a dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than

the parent amino acid. In the case of methionine, this aldehyde is methional (3-(methylthio)propanal), which can be conceptually related to **3-(methylthio)butanal**. The generally accepted mechanism involves the formation of a Schiff base, followed by decarboxylation and hydrolysis.



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Strecker Degradation Pathway of Methionine.

Laboratory Synthesis

While detailed protocols for the direct synthesis of **3-(Methylthio)butanal** are not abundant in readily available literature, a plausible synthetic route can be derived from established organic chemistry principles and methods for analogous compounds. One such approach involves the Michael addition of methanethiol to crotonaldehyde.

Experimental Protocol: Synthesis of **3-(Methylthio)butanal**

Materials:

- Crotonaldehyde
- Methanethiol (or sodium thiomethoxide)
- Piperidine or copper acetate (catalyst)
- Anhydrous diethyl ether or dichloromethane (solvent)
- Anhydrous magnesium sulfate or sodium sulfate (drying agent)
- Saturated aqueous sodium bicarbonate solution

- Brine (saturated aqueous sodium chloride solution)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve crotonaldehyde (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.
- Cool the reaction mixture to -20°C using a suitable cooling bath.
- Slowly add a solution of methanethiol (1.1 equivalents) in anhydrous diethyl ether to the cooled crotonaldehyde solution via the dropping funnel.
- Add a catalytic amount of piperidine or copper acetate to the reaction mixture.
- Allow the reaction to stir at -20°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure **3-(Methylthio)butanal**.

Analytical Characterization

The identity and purity of synthesized or extracted **3-(Methylthio)butanal** can be confirmed using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most common.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like **3-(Methylthio)butanal**, especially in complex matrices such as food samples.

Experimental Protocol: GC-MS Analysis of **3-(Methylthio)butanal** in a Food Matrix

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

- Homogenize the food sample.
- Place a known amount of the homogenized sample into a headspace vial.
- Add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).
- Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time to allow volatile compounds to partition into the headspace.
- Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace for a defined period to adsorb the analytes.
- Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Parameters:

- Gas Chromatograph (GC):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250°C (splitless mode).
 - Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 350.
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.

Data Analysis:

- Identify **3-(Methylthio)butanal** based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).
- Quantify the compound using the peak area ratio of the analyte to the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule. While specific spectral data for **3-(Methylthio)butanal** was not found in the provided search results, the expected chemical shifts can be predicted based on its structure and data from similar compounds.

Expected ^1H NMR (in CDCl_3):

- A doublet for the methyl group adjacent to the chiral center.
- A singlet for the methyl group attached to the sulfur atom.
- A multiplet for the methine proton at the chiral center.
- A multiplet for the methylene protons adjacent to the aldehyde group.
- A triplet for the aldehyde proton.

Expected ^{13}C NMR (in CDCl_3):

- A signal for the methyl carbon adjacent to the chiral center.
- A signal for the methyl carbon attached to the sulfur atom.
- A signal for the methine carbon at the chiral center.

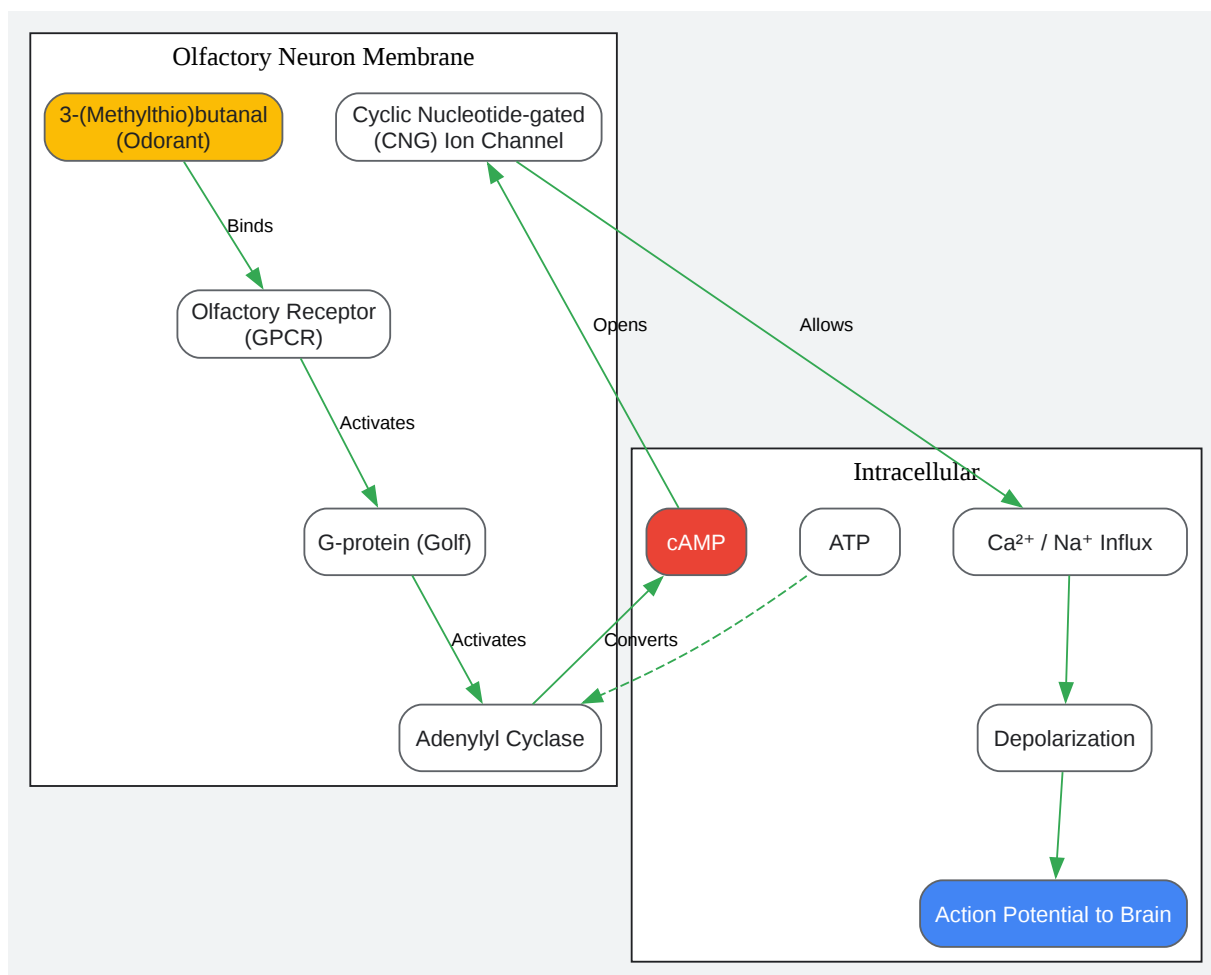
- A signal for the methylene carbon adjacent to the aldehyde group.
- A downfield signal for the carbonyl carbon of the aldehyde group.

Biological Significance and Signaling Pathways

The primary biological relevance of **3-(Methylthio)butanal** lies in its role as a potent aroma compound, contributing significantly to the flavor profile of various foods. Its perception is mediated by the olfactory system.

Olfactory Signaling Pathway

The sense of smell, or olfaction, is initiated by the binding of volatile odorant molecules to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). While the specific OR that binds **3-(Methylthio)butanal** has not been definitively identified in the provided search results, the general mechanism of olfactory signal transduction is well-established.



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General Olfactory Signaling Pathway.

Steps in the Olfactory Signaling Cascade:

- Binding: **3-(Methylthio)butanal**, as a volatile odorant, binds to a specific olfactory receptor (a GPCR) on the surface of an olfactory sensory neuron.

- **G-protein Activation:** This binding induces a conformational change in the receptor, which in turn activates a specialized G-protein, G α olf.
- **Adenylyl Cyclase Activation:** The activated G α olf subunit stimulates adenylyl cyclase.
- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.
- **Ion Channel Opening:** cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.
- **Depolarization:** The opening of these channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the neuron's membrane.
- **Action Potential:** If the depolarization reaches a certain threshold, it triggers an action potential.
- **Signal Transmission:** This electrical signal is then transmitted along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the information is processed, leading to the perception of the specific aroma.

Conclusion

3-(Methylthio)butanal is a molecule of significant interest, particularly in the field of food chemistry, due to its contribution to the desirable savory flavors of many cooked products. A comprehensive understanding of its various names, formation through the Strecker degradation, and methods for its synthesis and analysis are essential for researchers in this area. While its primary known biological role is as an odorant that stimulates the olfactory system, further research may uncover other physiological activities. The detailed protocols and pathways presented in this guide provide a solid foundation for professionals engaged in the study and application of this and related flavor compounds.

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